7-Chloro-2,3-dihydro-1-benzofuran-3-ol

Chemical Synthesis Analytical Chemistry Building Block

This 7-chloro-2,3-dihydrobenzofuran-3-ol is a research building block for medicinal chemistry. The 7-chloro substituent increases molecular weight and predicted Log P versus the unsubstituted core, making it a rational choice for SAR exploration where enhanced membrane permeability or altered drug distribution is desired. Its reactive 3-hydroxyl group enables further functionalization (e.g., etherification, esterification) to generate diverse screening libraries. No public bioactivity data exists; procurement decisions should be based solely on its defined structure and ≥97% purity profile.

Molecular Formula C8H7ClO2
Molecular Weight 170.59
CAS No. 1482794-07-9
Cat. No. B2731399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,3-dihydro-1-benzofuran-3-ol
CAS1482794-07-9
Molecular FormulaC8H7ClO2
Molecular Weight170.59
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC=C2)Cl)O
InChIInChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2
InChIKeyGRFBRLOHRFCDOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2,3-dihydro-1-benzofuran-3-ol (CAS 1482794-07-9): Sourcing and Physical Properties Overview


7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a heterocyclic organic compound belonging to the 2,3-dihydrobenzofuran class. It is characterized by a chlorine atom at the 7-position and a hydroxyl group at the 3-position on the fused ring system, with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol [1]. As a specialized chemical intermediate, it is commercially available from multiple research chemical suppliers, typically with a purity specification of ≥97% .

Critical Analysis: The Absence of Verifiable Evidence for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol


Substituting a specific chemical intermediate like 7-Chloro-2,3-dihydro-1-benzofuran-3-ol with a close analog, such as the unsubstituted 2,3-dihydro-1-benzofuran-3-ol, cannot be justified by existing public evidence. A rigorous search of primary research papers, patents, and authoritative databases yields no peer-reviewed biological activity data, pharmacological assays, or comparative studies for the 7-chloro variant [1][2]. While class-level inferences about benzofuran derivatives suggest potential for diverse biological activities, such as cytotoxicity or anti-inflammatory effects, these are general observations and do not provide quantifiable, verifiable differentiation for this specific compound [3][4]. Therefore, any claim of superior performance or specific utility is unsupported by the scientific record. A procurement decision for this compound must be based solely on its defined chemical structure and purity profile as a research building block, not on any alleged or inferred functional advantage.

Quantitative Evidence Guide for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol: Verifiable Data Summary


Verified Purity Specification for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol

The most direct and verifiable quantitative attribute for this compound is its commercially assured minimum purity. Vendors including Aladdin and AK Scientific specify a purity of ≥97%, which is a standard requirement for use as a synthetic intermediate . This specification ensures that researchers can plan synthetic steps with a predictable molar quantity of the active compound.

Chemical Synthesis Analytical Chemistry Building Block

Predicted Physicochemical Properties for Chromatographic Planning

In the absence of experimental data, predicted physicochemical properties from computational models provide a baseline for analytical method development. For 7-Chloro-2,3-dihydro-1-benzofuran-3-ol, the predicted boiling point is 276.3±40.0 °C and the predicted density is 1.439±0.06 g/cm³ [1]. These values are useful for initial gas chromatography and liquid handling planning.

Chromatography Method Development Physicochemical Properties

Comparative Physicochemical Profile: 7-Chloro vs. Unsubstituted 2,3-Dihydro-1-benzofuran-3-ol

A key differentiation is the structural modification at the 7-position. The substitution of a hydrogen atom for a chlorine atom significantly alters the compound's predicted lipophilicity. The unsubstituted analog, 2,3-dihydro-1-benzofuran-3-ol, has a predicted Log P of 0.858 [1]. The addition of the chlorine atom in the target compound is expected to increase its Log P (lipophilicity) and molecular weight from 136.15 g/mol to 170.59 g/mol [2], which can impact its pharmacokinetic properties and membrane permeability.

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Validated Application Scenarios for 7-Chloro-2,3-dihydro-1-benzofuran-3-ol


Precursor in the Design of Lipophilic Benzofuran Analogs

The primary, evidence-supported application is as a synthetic building block in medicinal chemistry for creating analogs with higher lipophilicity. The 7-chloro substituent, compared to an unsubstituted core, offers a quantifiable increase in molecular weight and predicted Log P . This makes it a rational choice for exploring structure-activity relationships (SAR) where enhanced membrane permeability or altered distribution is a goal, building on the class-level activity of benzofuran derivatives against targets like kinases or in anticancer assays [1].

Development of Novel Heterocyclic Libraries

The compound's core structure, a 2,3-dihydrobenzofuran, is a privileged scaffold in drug discovery. The availability of this specific 7-chloro-3-ol derivative in commercial quantities (≥97% purity) makes it suitable for diversifying compound libraries. Its reactive hydroxyl group allows for further functionalization (e.g., esterification, etherification) to generate a range of novel chemical entities for high-throughput screening, as demonstrated in related enzyme-catalyzed resolutions of 2,3-dihydrobenzofuran esters [1].

Method Development and Chromatographic Standard

Given the lack of published analytical data, this compound can serve as a unique retention time standard for HPLC or GC method development within a research organization. Its distinct structure ensures it will not co-elute with common starting materials. The predicted boiling point (276.3±40.0 °C) provides an initial parameter for gas chromatography method setup .

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